REACTION_CXSMILES
|
[CH2:1]([C:4]1[N:5]=[C:6]([Cl:15])[C:7]2[C:12]([C:13]=1[OH:14])=[CH:11][CH:10]=[CH:9][CH:8]=2)[CH:2]=[CH2:3].B1C2CCCC1CCC2.[OH-:25].[Na+].OO>O1CCCC1>[Cl:15][C:6]1[C:7]2[C:12](=[CH:11][CH:10]=[CH:9][CH:8]=2)[C:13]([OH:14])=[C:4]([CH2:1][CH2:2][CH2:3][OH:25])[N:5]=1 |f:2.3|
|
Name
|
|
Quantity
|
670 mg
|
Type
|
reactant
|
Smiles
|
C(C=C)C=1N=C(C2=CC=CC=C2C1O)Cl
|
Name
|
|
Quantity
|
18.3 mL
|
Type
|
reactant
|
Smiles
|
B1C2CCCC1CCC2
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 45 min
|
Duration
|
45 min
|
Type
|
CUSTOM
|
Details
|
before quenching with sat. NaCl solution
|
Type
|
ADDITION
|
Details
|
1 N HCl was then added to the solution
|
Type
|
EXTRACTION
|
Details
|
The reaction was extracted with EtOAc
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to afford a yellow oil that
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel chromatography
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=C(C2=CC=CC=C12)O)CCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 520 mg | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 71.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |